molecular formula C12H14BClF3NO2 B1433187 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine CAS No. 1622217-23-5

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B1433187
CAS No.: 1622217-23-5
M. Wt: 307.5 g/mol
InChI Key: PTEWYLQNWCVNGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties This compound (CAS: 1218790-05-6) is a pyridine derivative featuring a chlorine atom at the 2-position, a trifluoromethyl group at the 4-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 6-position. Its molecular formula is C₁₂H₁₄BClF₃NO₂, with a molecular weight of 307.5 g/mol . The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organometallic chemistry .

Applications
Primarily used as a building block in pharmaceutical and agrochemical synthesis, its trifluoromethyl and chloro substituents enhance metabolic stability and influence electronic properties, making it valuable in drug discovery pipelines .

Properties

IUPAC Name

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-9(14)18-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEWYLQNWCVNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its interactions with various biological targets and its implications in drug development.

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H15_{15}BClN2_2O2_2
  • Molecular Weight : 239.51 g/mol
  • CAS Number : 652148-92-0

Biological Activity Overview

Recent studies have highlighted the compound's potential as an inhibitor of receptor tyrosine kinases (RTKs), which are critical in various signaling pathways related to cancer and angiogenesis.

1. Inhibition of Receptor Tyrosine Kinases

Research indicates that compounds with similar structures exhibit significant inhibitory activity against key RTKs such as VEGFR-2 and TIE-2. For instance:

  • VEGFR-2 Inhibition : Compounds with trifluoromethyl groups have shown enhanced inhibitory effects on VEGFR-2, a key player in angiogenesis.
  • IC50_{50} Values : In studies, compounds analogous to our target compound demonstrated IC50_{50} values ranging from 1.01 nM to 16.11 µM against various RTKs .
CompoundTarget RTKIC50_{50} (nM)
CDAU-1VEGFR-21.11
CDAU-2TIE-27.20
CDAU-3EphB45.34

2. Anti-Proliferative Activity

The compound's ability to inhibit cell proliferation has been evaluated in human vascular endothelial cells (EA.hy926). The results suggest that derivatives of this compound can significantly reduce cell viability:

  • Potent Activity : Some derivatives showed IC50_{50} values as low as 14.54 µM, indicating strong anti-proliferative effects .

Case Studies

Several case studies have documented the biological activity of similar compounds within the same chemical class:

Case Study 1: Multi-target Inhibitors

In a study focusing on multi-target inhibitors for angiogenesis:

  • Lead Compounds : Compounds with similar boron-containing moieties demonstrated a triplet inhibition profile against multiple RTKs.
  • Mechanism of Action : The presence of halogen substituents and boron groups was crucial for enhancing binding affinity and selectivity towards RTKs .

Case Study 2: Structure-Activity Relationship (SAR)

The structural modifications of pyridine derivatives have been systematically studied:

  • Key Findings : The introduction of trifluoromethyl groups significantly improved the potency against target kinases.
  • SAR Analysis : Compounds lacking these modifications exhibited reduced biological activity, emphasizing the importance of molecular structure in drug design .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized in the synthesis of various pharmaceutical agents. Its unique structural features allow it to act as an effective building block for developing biologically active molecules.

Case Study:
A study demonstrated the use of this compound in synthesizing pyridine derivatives that exhibit anti-inflammatory properties. The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability, making it a candidate for further development in therapeutic applications.

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for cross-coupling reactions. It can participate in Suzuki-Miyaura coupling reactions, which are vital for forming carbon-carbon bonds.

Reaction TypeDescription
Suzuki-Miyaura CouplingUtilizes boron-containing compounds to couple aryl halides with boronic acids.
C-H ActivationActs as a precursor in activating C-H bonds for functionalization.

Example:
Research has shown that using this compound in Suzuki reactions leads to high yields of desired products under mild conditions, demonstrating its utility in organic synthesis .

Material Science

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with specific functionalities. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance.

Application Example:
In the development of flame-retardant materials, the integration of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine into polymer composites has shown promising results in improving fire resistance without compromising mechanical properties .

Comparison of Synthesis Methods

MethodYield (%)Reaction Time (hours)Conditions
Traditional Suzuki8524High temperature
Optimized Method9212Mild conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of the target compound with analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine Cl (2), CF₃ (4), boronate (6) C₁₂H₁₄BClF₃NO₂ 307.5 Suzuki coupling; pharmaceutical intermediates
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine Cl (2), CF₃ (6), boronate (3) C₁₂H₁₄BClF₃NO₂ 307.5 Positional isomer; reactivity studies
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine NH₂ (2), CF₃ (4), boronate (5) C₁₂H₁₆BF₃N₂O₂ 288.07 Drug candidates with improved solubility
2-Chloro-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cl (2), CH₃ (6), boronate (4) C₁₃H₁₈BClNO₂ 281.55 Agrochemical intermediates
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-indole Silyl-protected indole, boronate C₂₃H₃₈BNO₂Si 399.45 Functional materials; OLEDs

Reactivity and Stability

  • Electron-Withdrawing Effects : The trifluoromethyl and chloro groups in the target compound enhance electrophilicity at the boronate site, accelerating Suzuki-Miyaura couplings compared to analogues with electron-donating groups (e.g., NH₂ in ) .
  • Steric Hindrance : The 6-position boronate in the target compound reduces steric clashes during coupling, unlike 3-boronate isomers (e.g., ), which may exhibit slower reaction kinetics .
  • Stability : The trifluoromethyl group improves thermal stability, making the compound suitable for high-temperature reactions, whereas NH₂-containing analogues (e.g., ) may require inert atmospheres .

Physicochemical Properties

  • Solubility: The target compound’s logP (predicted ~2.5) suggests moderate lipophilicity, suitable for membrane permeability in drug candidates. Amino-substituted derivatives (e.g., ) are more polar, enhancing aqueous solubility but reducing cell penetration .
  • Purity and Storage : Commercial samples of the target compound are typically ≥97% pure, with long-term storage recommended at –20°C .

Research Findings and Trends

  • Catalytic Efficiency : In Suzuki reactions, the target compound achieves >90% yield with Pd(PPh₃)₄, outperforming NH₂-substituted analogues (70–80% yield) due to reduced catalyst poisoning .
  • Regioselectivity : The 6-boronate position minimizes byproducts in coupling reactions compared to 3-boronate isomers, which often require excess reagents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A pyridine boronic acid precursor (e.g., 6-bromo-4-(trifluoromethyl)pyridine) reacts with a pinacol boronate ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a degassed solvent system (dioxane/water). K₂CO₃ is often used as a base, and the reaction proceeds at 80–100°C for 1–12 hours . Key steps include:

  • Boronation : Introduction of the dioxaborolan group via Miyaura borylation.
  • Chlorination : Selective halogenation at the 2-position using POCl₃ or similar reagents.
  • Purification : Column chromatography or trituration with petroleum ether/ethyl acetate.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction studies (e.g., using SHELX software ) resolve bond angles and dihedral planes. For example, the dihedral angle between pyridine and aryl rings in related compounds is ~59.8°, stabilized by weak C–H···π interactions .
  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR and HSQC/HMBC correlations verify substituent positions. The trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (~δ -60 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₅BClF₃NO₂: 348.08).

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., trifluoromethyl intermediates).
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent boronate hydrolysis .

Advanced Research Questions

Q. How do steric effects from the tetramethyl dioxaborolan group influence cross-coupling efficiency?

  • Methodological Answer : The bulky pinacol boronate group can hinder transmetallation steps in Suzuki reactions. Optimization strategies include:

  • Catalyst screening : Bulky ligands like SPhos or XPhos enhance steric tolerance .
  • Solvent tuning : Use toluene instead of dioxane to reduce coordination competition.
  • Reaction monitoring : TLC or GC-MS tracks boronate stability; decomposition via protodeboronation is common in polar solvents .

Q. What challenges arise in regioselective functionalization of the pyridine ring?

  • Methodological Answer : Competing reactivity at the 2-chloro and 4-trifluoromethyl positions requires careful control:

  • Directed ortho-metalation : Use LiTMP to deprotonate positions adjacent to directing groups (e.g., trifluoromethyl) .
  • Protection/deprotection : Temporarily mask reactive sites (e.g., silylation of boronate esters) to isolate desired products .

Q. Can computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution and transition states:

  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., C-2 due to Cl and CF₃ groups) prone to SNAr .
  • Activation energy barriers : Compare pathways for substitution at C-2 vs. C-6 to guide synthetic design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.